N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Description
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound featuring a hybrid structure combining a piperidine ring, a 1,2,3-thiadiazole moiety, and an imidazolidinone group. The 4-methyl-1,2,3-thiadiazole group may contribute to metabolic stability, while the imidazolidinone moiety could influence binding affinity through hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3S/c1-9-11(24-18-17-9)12(21)19-5-2-10(3-6-19)8-16-14(23)20-7-4-15-13(20)22/h10H,2-8H2,1H3,(H,15,22)(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZMSLPGIVHLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiadiazole moiety, which is known to exhibit various pharmacological properties, including anticancer and antimicrobial activities.
Structural Characteristics
The compound's molecular formula is C14H18N4O3S3, with a molecular weight of approximately 386.5 g/mol. The structural components include:
- Thiadiazole Ring : Contributes to biological activity.
- Piperidine Moiety : Enhances interaction with biological targets.
- Imidazolidine Structure : Imparts stability and potential for diverse chemical modifications.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within cells. The following mechanisms have been proposed:
- Enzyme Inhibition : Thiadiazole derivatives often inhibit enzymes critical for cell proliferation and survival.
- Interference with Biochemical Pathways : The compound may disrupt key pathways involved in cancer cell metabolism and growth.
- Antimicrobial Activity : Similar compounds have shown the ability to inhibit microbial growth by targeting specific cellular functions.
Biological Activity Data
Research has demonstrated various biological activities associated with thiadiazole derivatives. Below is a summary of findings related to the biological activity of this compound:
Case Studies
Several studies have focused on the efficacy of thiadiazole derivatives in cancer treatment:
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Study on Antitumor Effects :
- Researchers synthesized a series of thiadiazole compounds and evaluated their cytotoxic effects on human tumor cell lines (e.g., Mia PaCa-2, PANC-1).
- Results indicated that certain derivatives exhibited significant antitumor activity, suggesting potential for further development as therapeutic agents.
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Antimicrobial Evaluation :
- A study assessed the antimicrobial properties of various thiadiazole derivatives against common pathogens.
- The results showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Modifications in the thiadiazole ring can enhance potency.
- Alterations in the piperidine side chain may improve selectivity towards specific targets.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the significant anticancer properties of compounds related to the thiazolidinone scaffold, which includes N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide. The mechanisms through which these compounds exert their anticancer effects include:
- Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in cancer progression, including:
- Cell Cycle Arrest : It induces apoptosis in cancer cells by interfering with the cell cycle and promoting programmed cell death .
- Multi-target Activity : The compound’s structure allows it to interact with multiple biological targets, enhancing its efficacy against various cancer types .
Antimicrobial Properties
In addition to its anticancer potential, this compound has demonstrated notable antimicrobial activity. Research indicates that derivatives of 4-methyl-1,2,3-thiadiazole exhibit significant effects against Gram-positive bacteria . Key findings include:
- In vitro Efficacy : Compounds similar to this one have shown lethal effects against strains such as Staphylococcus aureus and Micrococcus luteus.
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 3.91 to 62.5 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like nitrofurantoin .
Case Studies and Research Findings
A variety of studies have explored the applications of this compound:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of thiazolidinone derivatives, researchers synthesized several new compounds and assessed their cytotoxic effects on various cancer cell lines. Among these, specific derivatives demonstrated IC50 values as low as 0.021 µmol/L against multi-target tyrosine kinases .
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of new derivatives of 4-methylthiadiazole and their evaluation against bacterial strains showed that certain compounds had antimicrobial activities significantly superior to established antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several piperidine-based compounds, primarily fentanyl analogs and other heterocyclic derivatives. Below is a comparative analysis focusing on structural and functional features:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Diversity: The target compound’s 1,2,3-thiadiazole and imidazolidinone groups distinguish it from fentanyl analogs (e.g., 2’-fluoroortho-fluorofentanyl), which prioritize aromatic fluorination and propionamide/acetamide linkages for opioid receptor binding . Unlike Goxalapladib, which uses a naphthyridine core for enzyme inhibition, the thiadiazole in the target compound may confer distinct electronic properties for alternative targets .
The 4-methyl-1,2,3-thiadiazole group could enhance metabolic resistance compared to acetylated fentanyl derivatives, which are prone to esterase-mediated degradation .
Regulatory and Safety Profiles :
- Fentanyl analogs in the evidence are regulated due to high abuse liability and overdose risks . The target compound’s lack of a phenethyl group may reduce opioid-like activity, but its safety profile remains uncharacterized.
Q & A
Q. What synthetic routes are commonly employed for preparing N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride via condensation of 4-methylthiadiazole precursors with carbonylating agents under anhydrous conditions.
- Step 2: Coupling the thiadiazole-carbonyl chloride to a piperidin-4-ylmethyl scaffold using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DCM .
- Step 3: Introducing the 2-oxoimidazolidine-1-carboxamide moiety via nucleophilic substitution or carbodiimide-mediated coupling. Reaction optimization often requires monitoring by TLC or HPLC to confirm intermediate purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify piperidine ring conformation, thiadiazole proton environments, and carboxamide linkages. For example, the piperidine methylene protons typically appear as multiplets at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS): To confirm molecular ion peaks and isotopic patterns consistent with sulfur (³²S/³⁴S) and nitrogen (¹⁴N/¹⁵N) atoms.
- X-ray Crystallography: For resolving stereochemical ambiguities in the piperidine or imidazolidine moieties, if crystalline derivatives are obtainable .
Q. What are the recommended protocols for assessing the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Solution Stability: Conduct accelerated degradation studies in buffers (pH 4–9) at 40°C for 14 days, with HPLC monitoring for degradation products (e.g., hydrolysis of the thiadiazole or carboxamide groups) .
- Light Sensitivity: Store samples in amber vials and compare UV-Vis spectra before/after exposure to UV light (λ = 254 nm) for 48 hours .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the coupling of the thiadiazole-carbonyl group to the piperidine scaffold?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DCM, THF) for solubility and reaction efficiency. DMF often enhances nucleophilicity of the piperidine nitrogen .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.
- Temperature Control: Conduct reactions at 0–5°C to minimize side products (e.g., over-acylation). Post-reaction, quench with ice-water to precipitate intermediates .
- Yield Data: Typical yields range from 60–75% under optimized conditions, with impurities identified as unreacted thiadiazole precursors or bis-acylated byproducts .
Q. What strategies are effective for analyzing contradictory bioactivity data across different assays?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or assay buffer composition .
- Metabolite Screening: Use LC-MS to identify in situ degradation products or metabolites that might interfere with activity readings.
- Computational Modeling: Perform molecular docking to assess target binding affinity variations due to conformational changes in the piperidine-thiadiazole scaffold .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the thiadiazole (e.g., 4-ethyl or 4-chloro substitutions) or piperidine (e.g., N-methyl vs. N-aryl groups) .
- Pharmacophore Mapping: Use 3D-QSAR models to correlate substituent electronegativity or steric bulk with activity. For example, bulkier piperidine substituents may enhance target selectivity .
- Data Collection: Tabulate bioactivity (e.g., IC₅₀, Ki), solubility (logP), and metabolic stability (t₁/₂ in liver microsomes) for 10–15 derivatives to identify trends .
Q. What advanced techniques are recommended for resolving crystallographic ambiguities in the imidazolidine ring?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in solvent mixtures (e.g., DCM/hexane). Refine data using software like SHELXL to resolve disorder in the imidazolidine ring .
- DFT Calculations: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to validate conformational preferences .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding between carboxamide and thiadiazole groups) influencing crystal packing .
Q. How should researchers approach method development for quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates.
- HPLC-MS/MS: Optimize a gradient elution method (e.g., 0.1% formic acid in water/acetonitrile) with a C18 column. Monitor transitions specific to the molecular ion (e.g., m/z 435 → 317 for the parent compound) .
- Validation Parameters: Assess linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
